molecular formula C20H34N2O B14453200 N-[3-(Dihexylamino)phenyl]acetamide CAS No. 73567-66-5

N-[3-(Dihexylamino)phenyl]acetamide

Katalognummer: B14453200
CAS-Nummer: 73567-66-5
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: OQSBXCCSTGNIBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Dihexylamino)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dihexylamino group attached to the phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dihexylamino)phenyl]acetamide typically involves the reaction of 3-(dihexylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Dihexylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[3-(Dihexylamino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[3-(Dihexylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(Diethylamino)phenyl]acetamide
  • N-[3-(Dimethylamino)phenyl]acetamide
  • N-[3-(Hydroxymethyl)phenyl]acetamide

Uniqueness

N-[3-(Dihexylamino)phenyl]acetamide is unique due to the presence of the dihexylamino group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

73567-66-5

Molekularformel

C20H34N2O

Molekulargewicht

318.5 g/mol

IUPAC-Name

N-[3-(dihexylamino)phenyl]acetamide

InChI

InChI=1S/C20H34N2O/c1-4-6-8-10-15-22(16-11-9-7-5-2)20-14-12-13-19(17-20)21-18(3)23/h12-14,17H,4-11,15-16H2,1-3H3,(H,21,23)

InChI-Schlüssel

OQSBXCCSTGNIBR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(CCCCCC)C1=CC=CC(=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.